molecular formula C11H21NO2 B14231072 [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde CAS No. 823179-62-0

[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde

Cat. No.: B14231072
CAS No.: 823179-62-0
M. Wt: 199.29 g/mol
InChI Key: TUPBYQLACHPQGY-UHFFFAOYSA-N
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Description

[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde is a chemical compound known for its stability and versatility in various chemical reactions. It is a derivative of 2,2,6,6-tetramethylpiperidine and contains an oxyl group, making it a stable free radical. This compound is widely used in organic synthesis and has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the use of iodobenzene diacetate as a reoxidant in dichloromethane. The reaction mixture is stirred at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It is commonly used as an oxidizing agent in organic synthesis.

    Reduction: It can be reduced to its corresponding alcohol.

    Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and ketones are the major products.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde involves its role as a stable free radical. It can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and subsequent chemical reactions. This property makes it an effective oxidizing agent in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and versatility in various chemical reactions. Its ability to act as a stable free radical and an effective oxidizing agent sets it apart from other similar compounds .

Properties

CAS No.

823179-62-0

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyacetaldehyde

InChI

InChI=1S/C11H21NO2/c1-10(2)6-5-7-11(3,4)12(10)14-9-8-13/h8H,5-7,9H2,1-4H3

InChI Key

TUPBYQLACHPQGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OCC=O)(C)C)C

Origin of Product

United States

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